molecular formula C7H14N2O2 B12857404 (3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid

(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B12857404
M. Wt: 158.20 g/mol
InChI Key: HNUJUTSLCRYGAV-CAHLUQPWSA-N
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Description

(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a saturated five-membered ring with nitrogen at position 1. Its stereochemistry (3R,5S) and substituents—an amino group at position 3 and an ethyl group at position 5—distinguish it from other pyrrolidine derivatives.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3R,5S)-3-amino-5-ethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m0/s1

InChI Key

HNUJUTSLCRYGAV-CAHLUQPWSA-N

Isomeric SMILES

CC[C@H]1C[C@@](CN1)(C(=O)O)N

Canonical SMILES

CCC1CC(CN1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the desired chirality. For example, the use of chiral amines or amino acids as starting materials can lead to the formation of the desired product through a series of reactions, including amination and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation and Stereochemistry

Table 1: Key Structural Differences Among Pyrrolidine Derivatives
Compound Name Substituents (Positions) Stereochemistry Molecular Weight (g/mol) Key Functional Groups
(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid Amino (C3), Ethyl (C5) 3R,5S ~187.23 (estimated) Amino, Carboxylic acid
(3S,5R)-5-Methylpyrrolidine-3-carboxylic acid Methyl (C5) 3S,5R ~159.18 Carboxylic acid
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid Amino (C5), Methyl (C3) Not specified ~158.18 Amino, Carboxylic acid
5-Aralkyl pyrrolidine-3-carboxylic acids (e.g., 4a-e) Benzyl/alkoxybenzyl (C5) Varies ~250–300 (estimated) Carboxylic acid, Aromatic

Key Observations:

  • Stereochemical Sensitivity: The corrected structure in highlights that minor stereochemical changes (e.g., 3R vs. 3S) can drastically alter synthesis pathways and biological interactions.

Functional Group Modifications

Amino vs. Hydroxyl Groups
  • (3R,5S)-1-Pyrroline-3-hydroxy-5-carboxylic Acid: Features a hydroxyl group (C3) and unsaturated pyrroline ring, increasing polarity and hydrogen-bonding capacity compared to the target compound’s amino group .
  • Boc-Protected Analogs: Compounds like (3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid and (3R,5S)-5-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid use protecting groups to stabilize amines during synthesis, contrasting with the free amino group in the target compound.

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